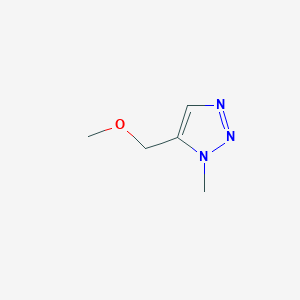

5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with methoxymethyl and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions. The methoxymethyl group can be introduced via a Williamson ether synthesis, where an alcohol reacts with a methylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance, derivatives of 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole have been synthesized and evaluated for their efficacy against various cancer cell lines. One study demonstrated that triazole hybrids showed substantial cytotoxicity against prostate and skin cancer cell lines (PC3 and A375) with promising IC50 values .

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. The incorporation of the triazole ring into various structures has led to the development of potent antifungal agents. Compounds derived from this compound have shown effective inhibition against fungal pathogens, making them valuable in treating infections caused by resistant strains .

Antiviral Applications

The antiviral potential of triazoles has been explored extensively. For example, certain derivatives have demonstrated activity against HIV-1 strains and other viral pathogens. The mechanism involves interference with viral replication processes, thus highlighting the therapeutic promise of triazole-based compounds in antiviral drug development .

Agrochemicals

The application of this compound extends to agrochemicals where it serves as a scaffold for developing new pesticides and herbicides. Its ability to interact with biological targets in plants makes it a candidate for enhancing crop protection strategies against pests and diseases. Research into structure-activity relationships (SAR) has shown that modifications of the triazole ring can lead to improved efficacy and selectivity in agrochemical applications .

Material Science

In material science, this compound is utilized in synthesizing novel polymers and nanomaterials. The unique properties of triazoles allow them to act as cross-linking agents or functional groups in polymer matrices. This application is particularly relevant in developing materials with enhanced mechanical properties or specific functionalities such as conductivity or thermal stability .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | PC3 | 12 | |

| Triazole Hybrid A | A375 | 8 | |

| Triazole Hybrid B | MRC-5 | >50 |

Table 2: Antimicrobial Efficacy of Triazoles

| Compound Name | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 10 | |

| Triazole Derivative C | E. coli | 15 |

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A recent study investigated the mechanism by which triazole derivatives affect cancer cell proliferation. Through proteomic analysis and molecular docking studies, researchers identified significant interactions between the triazoles and proteins involved in cell cycle regulation. This study lays the groundwork for future drug development targeting specific pathways in cancer treatment .

Case Study 2: Development of Agrochemical Formulations

Another research effort focused on optimizing the agrochemical potential of triazoles by modifying their chemical structure to enhance bioavailability and reduce environmental impact. Field trials demonstrated that certain modified triazoles significantly increased crop yields while minimizing pesticide resistance among target pests .

Mecanismo De Acción

The mechanism of action of 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

5-(Methoxymethyl)-1H-1,2,4-triazole: Similar structure but different substitution pattern.

5-(Methoxymethyl)-1H-pyrrole: Contains a pyrrole ring instead of a triazole ring.

5-(Methoxymethyl)-2-methylindole: Features an indole ring with similar substituents.

Uniqueness

5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of both methoxymethyl and methyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring with a methoxymethyl substituent and a methyl group. Its molecular formula is C6H10N4O with a molecular weight of approximately 170.17 g/mol. The synthesis typically involves cyclization reactions where methoxymethyl-substituted hydrazine reacts with alkynes in the presence of copper catalysts, often in solvents like dimethyl sulfoxide or ethanol at elevated temperatures.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Triazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors, which can inhibit microbial growth. For example, compounds containing triazole rings have demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that triazole derivatives can exhibit significant antiproliferative effects across multiple cancer types. For instance, compounds with the triazole moiety have been tested against human cervical carcinoma (HeLa), murine leukemia (L1210), and other cancer cell lines, revealing promising results .

Table 2: Anticancer Activity Data

| Compound | Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|---|

| 18 | Leukemia | L1210 | 9.6 ± 0.7 |

| 25 | Colon Cancer | KM12 | -5.43 |

| 25 | Breast Cancer | MDA-MB-468 | -5.70 |

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and interfere with cellular pathways involved in disease processes. The triazole ring facilitates binding to specific receptors or enzymes, potentially inhibiting their function or altering signaling pathways associated with cell proliferation and survival .

Case Studies

A notable study investigated the effects of various triazole derivatives on cancer cell lines using the National Cancer Institute's NCI60 panel. The results indicated that compounds featuring the triazole structure exhibited lower IC50 values compared to their non-triazole counterparts, suggesting enhanced potency against cancer cells .

Another research effort focused on the synthesis of triazole-based compounds combined with other pharmacophores to enhance their biological efficacy. These studies revealed that structural modifications could significantly improve both antimicrobial and anticancer activities .

Propiedades

IUPAC Name |

5-(methoxymethyl)-1-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-5(4-9-2)3-6-7-8/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHZSBNIVJIWQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.